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molecular formula C8H17N3O2S B1344347 Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester CAS No. 331779-96-5

Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester

Cat. No. B1344347
M. Wt: 219.31 g/mol
InChI Key: DOOZXVIPVZDJLE-UHFFFAOYSA-N
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Patent
US06723716B1

Procedure details

N-benzoyl-N′-(2-t-butyloxycarbonylaminoethyl)thiourea (1.50 g, 0.44 mmol) was suspended in aqueous sodium hydroxide solution (22 mL, 2.0 M) and heated to 50° C. with stirring for 1 hour, which resulted in dissolution of starting material and consequent formation of precipitate. Reaction mixture was extracted with ethyl. acetate and the organic layer was dried over sodium sulfate and concentrated under reduced pressure to afford solid residue of title product (1.01 g), which was used for next step without further purification. 1H NMR (CDCl3/CD3OD) δ 1.40 (s, 9H), 3.20 (m, 4H), 3.55 (m, 2H).
Name
N-benzoyl-N′-(2-t-butyloxycarbonylaminoethyl)thiourea
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:9][C:10]([NH:12][CH2:13][CH2:14][NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])=[S:11])(=O)C1C=CC=CC=1>[OH-].[Na+]>[C:19]([O:18][C:16]([NH:15][CH2:14][CH2:13][NH:12][C:10]([NH2:9])=[S:11])=[O:17])([CH3:22])([CH3:20])[CH3:21] |f:1.2|

Inputs

Step One
Name
N-benzoyl-N′-(2-t-butyloxycarbonylaminoethyl)thiourea
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(=S)NCCNC(=O)OC(C)(C)C
Step Two
Name
Quantity
22 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which resulted in dissolution of starting material and consequent formation of precipitate
CUSTOM
Type
CUSTOM
Details
Reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
acetate and the organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCNC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: CALCULATEDPERCENTYIELD 1046.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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